(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
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Overview
Description
The compound (3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
is a Phosphoramidite ligand . It is employed in an asymmetric, iridium-catalyzed, allylic allylation of propenylboronates .
Molecular Structure Analysis
The molecular formula of this compound isC33H34NO4P
. The molecular weight is 539.60
. Unfortunately, the detailed molecular structure analysis is not available in the search results. Chemical Reactions Analysis
This compound is used as a ligand in the iridium-catalyzed, allylic allylation of propenylboronates . It is also used in a copper-catalyzed asymmetric conjugate addition of diethylzinc to α,β-unsaturated imines derived from amino acids .Physical And Chemical Properties Analysis
The compound has a molecular weight of539.60
. The carbon content is between 75.8-81.3 wt. %
. Unfortunately, the detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Ligand Synthesis and Coordination Complexes
The new chiral PNP pincer ligand PNP-TADDOL was synthesized in 80% isolated yield. This ligand features a pyridine backbone and phosphorus donors connected via CH₂, O, NH, or NR spacers. It serves as a versatile ligand for transition metal complexes. Specifically, complexes of the type [M(PNP-TADDOL)(CO)₃] (where M = Cr, Mo, and W) were prepared using a solvothermal approach. These complexes exhibit meridional coordination via the two electron donor groups and a metal–nitrogen bond. The molybdenum complex’s X-ray structure has been determined .
Asymmetric Catalysis
Chiral ligands like PNP-TADDOL find applications in asymmetric catalysis. They can be employed in various reactions to achieve high enantioselectivity. For instance, they serve as ligands in iridium-catalyzed allylic allylation reactions, enabling the synthesis of chiral molecules with excellent stereocontrol .
Mechanism of Action
Target of Action
It is known to be a versatile chiral phosphine-olefin ligand , suggesting that it may interact with a variety of biochemical targets.
Mode of Action
The compound is employed in asymmetric, iridium-catalyzed, allylic allylation of propenylboronates . This suggests that the compound may interact with its targets to facilitate the addition of an allyl group to propenylboronates in an asymmetric manner.
properties
IUPAC Name |
(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H81O4P/c1-36(2)44-24-45(37(3)4)29-52(28-44)60(53-30-46(38(5)6)25-47(31-53)39(7)8)57-58(63-59(17,18)62-57)61(65-66(64-60)56-22-20-19-21-23-56,54-32-48(40(9)10)26-49(33-54)41(11)12)55-34-50(42(13)14)27-51(35-55)43(15)16/h19-43,57-58H,1-18H3/t57-,58-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBKPJJNIOLFCE-YZCGSYMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C(C)C)C(C)C)C6=CC(=CC(=C6)C(C)C)C(C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C(C)C)C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H81O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin |
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